![molecular formula C19H13FN2O2S B2816394 1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 689749-67-5](/img/structure/B2816394.png)
1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
“1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine-2,4-dione core, which is a bicyclic system with a thiophene ring fused with a pyrimidine ring . The molecule also has a fluorophenyl group and a phenyl group attached to it .
Scientific Research Applications
Synthesis and Potential Biological Activity
Synthesis of Substituted Thienopyrimidines : A study by More et al. (2013) describes the synthesis of various substituted thieno(2,3-d)pyrimidines, including 3-(3-chloro-4-fluorophenyl) thieno[2, 3-d]pyrimidine-2, 4(1H, 3H)-dione. These compounds were synthesized for potential antibacterial applications (More, Chandra, Nargund, & Nargund, 2013).
Antimicrobial Activity : In another study, Vlasov et al. (2015) explored the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives for antimicrobial applications. They examined the antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Antitumor Activity : A 2017 study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for antitumor activity. The research revealed that these compounds exhibited potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Nucleoside Synthesis : El‐Barbary et al. (1995) worked on the synthesis of nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, contributing to research in the field of nucleoside analogs and their potential therapeutic applications (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Herbicide Development : Wang et al. (2021) explored the use of thieno[2,3-d]pyrimidine-2,4-dione derivatives as protoporphyrinogen IX oxidase inhibitors in herbicide development. Their study demonstrates the potential of these compounds in agricultural applications (Wang, Zhang, Yu, Zhang, Liang, Wang, Yang, & Xi, 2021).
Hormone Receptor Antagonism : A 2003 study by Sasaki et al. investigated thieno[2,3-d]pyrimidine-2,4-dione derivatives as antagonists for the human luteinizing hormone-releasing hormone receptor, potentially useful in treating reproductive diseases (Sasaki, Cho, Nara, Harada, Endo, Suzuki, Furuya, & Fujino, 2003).
Future Directions
Compounds with similar structures have been studied for their potential therapeutic applications, including as inhibitors of DNA repair enzymes . This suggests that “1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” could also have potential therapeutic applications.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-phenyl-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN2O2S/c20-15-9-5-4-6-13(15)12-21-16-10-11-25-17(16)18(23)22(19(21)24)14-7-2-1-3-8-14/h1-11,17H,12H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJOKQXOIAKPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4F)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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